2-Methylisoborneol

Description

Significance of Microbial Metabolites in Aquatic Ecosystems

These metabolic activities result in the production of a vast array of chemical compounds known as microbial metabolites. nih.govnih.gov These compounds are not merely waste products; they play active roles in the ecosystem. nih.govresearchgate.net For instance, some metabolites act as signaling molecules, facilitating communication between microorganisms (quorum sensing), while others can be beneficial to host organisms, contributing to defense mechanisms or nutrient acquisition. nih.govresearchgate.net The study of these metabolites is crucial for understanding the health, stability, and functioning of aquatic environments. fiveable.meresearchgate.net Volatile organic compounds (VOCs) are a significant class of these metabolites, and their presence can have noticeable effects on the environment, such as influencing the taste and odor of water. nih.govasm.org

Overview of 2-Methylisoborneol as a Volatile Organic Compound of Academic Interest

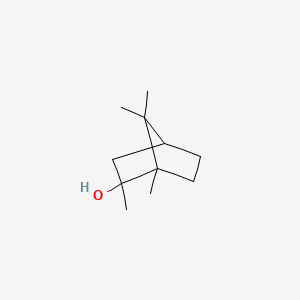

This compound, commonly abbreviated as 2-MIB, is a naturally occurring volatile organic compound that has garnered significant academic interest primarily due to its profound impact on the aesthetic quality of drinking water and aquatic products. asm.orgplos.orgfrontiersin.org It is a tertiary alcohol and an irregular monoterpene, meaning it is derived from a ten-carbon precursor, geranyl pyrophosphate. asm.orgwikipedia.orgresearchgate.net

The most notable characteristic of 2-MIB is its distinct earthy or musty odor, which is detectable by humans at exceptionally low concentrations. wikipedia.orgliverpool.ac.uk The odor detection threshold for 2-MIB in water is in the nanogram-per-liter range, meaning even minute amounts can lead to consumer complaints and a perception of poor water quality. wikipedia.orgliverpool.ac.ukmdpi.com

From a scientific perspective, 2-MIB is studied extensively as a secondary metabolite produced by various microorganisms. researchgate.netmdpi.comacs.org The primary producers are certain species of cyanobacteria (also known as blue-green algae) and filamentous bacteria from the class Actinomycetia. plos.orgwikipedia.org Research focuses on identifying the specific organisms responsible for its production, understanding the genetic and biochemical pathways of its synthesis, and determining the environmental factors that trigger its formation and release into aquatic systems. plos.orgmdpi.comfrontiersin.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |

| Common Abbreviation | 2-MIB |

| Chemical Formula | C₁₁H₂₀O |

| Molar Mass | 168.28 g/mol |

| Type of Compound | Irregular Monoterpene, Volatile Organic Compound (VOC) |

| Odor | Earthy, musty |

| Odor Threshold in Water | 0.002 to 0.02 µg/L (2-20 ng/L) wikipedia.orgliverpool.ac.ukmdpi.com |

Historical Context of this compound Research

The investigation into earthy and musty odors in water dates back to the mid-20th century. 2-MIB was first identified as a causative agent for these off-flavors in the 1960s. asm.orgiwaponline.com Early research efforts successfully isolated and characterized the compound from cultures of actinomycetes, particularly from the genus Streptomyces. asm.orgtaylorandfrancis.com For a considerable time, these soil-dwelling, filamentous bacteria were considered the primary source of 2-MIB in water. asm.org

A significant shift in understanding occurred with a pivotal study by Tabachek and Yurkowski in 1976, which recognized cyanobacteria as a more frequent source of geosmin (B144297) and 2-MIB in water compared to actinomycetes. asm.org This discovery redirected research efforts towards these photosynthetic microorganisms. asm.org Subsequent studies have confirmed that various genera of cyanobacteria, such as Oscillatoria, Phormidium, Planktothrix, and Pseudanabaena, are major producers of 2-MIB in freshwater systems worldwide. plos.orgwikipedia.orgmdpi.com

In recent decades, research has advanced significantly with the advent of modern analytical and molecular techniques. Gas chromatography-mass spectrometry (GC-MS) has become a standard method for the sensitive detection of 2-MIB. liverpool.ac.ukresearchgate.netusgs.gov Furthermore, molecular studies have elucidated the biosynthetic pathway of 2-MIB, identifying the specific genes and enzymes involved. plos.orgresearchgate.netnih.gov For instance, research has shown that 2-MIB is synthesized from the precursor geranyl pyrophosphate (GPP) through a methylation step followed by cyclization, a process catalyzed by specific enzymes like this compound synthase (MIBS). researchgate.netmdpi.com This genetic understanding allows for qPCR-based monitoring of 2-MIB-producing cyanobacteria in water sources, aiding in the management of taste and odor events. mdpi.com

Table 2: Key Milestones in this compound Research

| Year/Period | Research Milestone | Significance |

|---|---|---|

| 1960s | 2-MIB first identified as a microbial metabolite causing earthy-musty odors. asm.orgiwaponline.com | Established the chemical basis for a major water quality issue. |

| 1960s-1970s | Actinomycetes (Streptomyces) identified as primary producers. asm.org | Focused initial research on soil-based bacteria as the source. |

| 1976 | Cyanobacteria recognized as a more frequent source of 2-MIB in water than actinomycetes. asm.org | Shifted the focus of ecological and management studies to planktonic and benthic algae. |

| 1990s-Present | Widespread adoption of sensitive analytical methods like GC-MS and SPME. researchgate.netusgs.gov | Allowed for accurate quantification of 2-MIB at very low, odorous concentrations. |

| 2000s-Present | Elucidation of the biosynthetic pathway and identification of the mic gene. plos.orgresearchgate.netmdpi.comnih.gov | Enabled the development of molecular tools for monitoring and predicting 2-MIB production. |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Chemical Formula |

|---|---|---|

| This compound | 2-MIB, 2-Methyl-2-bornanol | C₁₁H₂₀O |

| Geosmin | C₁₂H₂₂O | |

| Geranyl pyrophosphate | GPP | C₁₀H₂₀O₇P₂ |

| Carbon Dioxide | CO₂ | |

| Nitrogen | N₂ | |

| Phosphorus | P | |

| 2-methyl-2-bornene | 2-M2B | C₁₁H₁₈ |

| 1-methylcamphene | 1-MC | C₁₁H₁₈ |

| 2-methylenebornane (B1615977) | 2-MB | C₁₁H₁₈ |

| Dimethyl disulfide | C₂H₆S₂ | |

| β-cyclocitral | C₁₀H₁₆O |

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYXNXGVLGKVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2371-42-8 | |

| Record name | 2-Methylisoborneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Melting Point |

170 °C | |

| Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Genetic Mechanisms of 2 Methylisoborneol Production

Precursor Pathways and Enzymatic Conversion

The journey to 2-MIB begins with the synthesis of universal isoprenoid precursors, which are then modified through a couple of key enzymatic steps.

Isoprenoid Biosynthesis: Methylerythritol Phosphate (B84403) (MEP) and Mevalonate (B85504) (MVA) Pathways

All terpenoids, including 2-MIB, are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgresearchgate.netmdpi.com Organisms produce these fundamental precursors through one of two primary pathways: the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway. researchgate.netresearchgate.netasm.org

The MEP pathway , also known as the non-mevalonate pathway, is predominant in most bacteria, including cyanobacteria, as well as in the plastids of plants. researchgate.netmdpi.comresearchgate.net This pathway starts with glyceraldehyde 3-phosphate (G3P) and pyruvate. asm.orgjmb.or.kr In contrast, the MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and the cytoplasm of higher plants. researchgate.netresearchgate.net It begins with acetyl-CoA. mdpi.comjmb.or.kr While most organisms utilize one pathway, some have been engineered to use both to enhance isoprenoid production. researchgate.netjmb.or.kr The end products of both pathways, IPP and DMAPP, are then used to build larger isoprenoid molecules. pnas.orgresearchgate.net

Geranyl Diphosphate (GPP) Methylation via Geranyl Diphosphate Methyltransferase (GPPMT)

The first committed step in the biosynthesis of 2-MIB is the methylation of geranyl diphosphate (GPP). GPP is a ten-carbon molecule formed from the condensation of IPP and DMAPP. pnas.org This methylation is catalyzed by the enzyme S-adenosyl-L-methionine:geranyl-diphosphate 2-C-methyltransferase, commonly known as Geranyl Diphosphate Methyltransferase (GPPMT). acs.orgwikipedia.org

This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C2 position of GPP. pnas.orgwikipedia.orgbeilstein-journals.org The product of this reaction is (E)-2-methylgeranyl diphosphate (2-MeGPP). wikipedia.orgbeilstein-journals.org This enzymatic step is crucial as it creates the specific methylated substrate required for the subsequent cyclization reaction. pnas.orgacs.org

Cyclization by 2-Methylisoborneol Synthase (MIBS)

The final step in the formation of 2-MIB is the cyclization of 2-methylgeranyl diphosphate (2-MeGPP), a reaction catalyzed by the enzyme this compound Synthase (MIBS). acs.orgnih.govresearchgate.net MIBS is a class I terpenoid cyclase that requires magnesium ions (Mg²⁺) for its catalytic activity. nih.govresearchgate.netnih.gov

The proposed mechanism involves an initial isomerization of 2-MeGPP to (R)-2-methyllinalyl diphosphate. beilstein-journals.orgbeilstein-journals.org This is followed by a series of cyclization reactions that ultimately lead to the formation of the bicyclic alcohol, 2-MIB. beilstein-journals.orgnih.govbeilstein-journals.org The crystal structure of MIBS from Streptomyces coelicolor has been determined, providing insights into its catalytic mechanism and how it accommodates its non-canonical, C-methylated substrate. nih.govnih.govresearchgate.net

Genetic Basis of this compound Biosynthesis

The enzymes responsible for 2-MIB production are encoded by genes that are typically found clustered together in the genomes of producing organisms. plos.orgnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (Operons)

The genes for 2-MIB biosynthesis are often organized in operons, which are clusters of genes that are transcribed together. plos.orgnih.govpnas.org These gene clusters have been identified in various actinomycetes, such as Streptomyces species, and cyanobacteria. plos.orgnih.govtandfonline.com A typical 2-MIB biosynthetic gene cluster contains the genes for both the methyltransferase and the cyclase. plos.orgacs.orgnih.govtandfonline.com

In many cases, these clusters also include flanking genes, such as those encoding cyclic nucleotide-binding proteins, which may play a regulatory role in 2-MIB biosynthesis. plos.orgmdpi.com The organization of these genes within the operon can vary between different organisms, suggesting that gene rearrangements have occurred during the evolution of this biosynthetic pathway. plos.orgacs.org

Genes Encoding Methyltransferase (mtf) and Monoterpene Cyclase (mic)

The core genes within the 2-MIB biosynthetic gene cluster are the methyltransferase gene (mtf) and the monoterpene cyclase gene (mic). plos.orgtandfonline.com The mtf gene encodes the Geranyl Diphosphate Methyltransferase (GPPMT) that carries out the initial methylation of GPP. pnas.orgwikipedia.orgbeilstein-journals.org The mic gene, also referred to as the 2-MIB synthase gene, encodes the this compound Synthase (MIBS) responsible for the final cyclization step. plos.orgbeilstein-journals.orgnih.govresearchgate.net

Functional analyses, including heterologous expression of these genes in non-producing host organisms, have confirmed their roles in 2-MIB synthesis. nih.govpnas.orgnih.gov For instance, when the mtf and mic genes from a 2-MIB-producing Streptomyces species were introduced into a non-producing strain, the engineered strain gained the ability to produce 2-MIB. nih.govpnas.org

Comparative Biosynthetic Pathways Across Microbial Taxa

The biosynthesis of 2-MIB is remarkably conserved across different microbial taxa, primarily involving a two-step enzymatic reaction, yet the genetic organization shows notable variations. plos.orgresearchgate.net The primary producers of 2-MIB are cyanobacteria and actinomycetes. plos.orgnih.gov

The fundamental biosynthetic pathway is nearly identical in both groups. researchgate.net It begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP). plos.orgnih.gov

Methylation: A SAM-dependent methyltransferase, known as geranyl diphosphate 2-C-methyltransferase (GPPMT), methylates GPP to create the intermediate 2-methylgeranyl pyrophosphate (2-MeGPP). nih.govnih.govacs.org

Cyclization: A 2-MIB synthase (MIBS), which is a type of monoterpene cyclase, then catalyzes the cyclization of 2-MeGPP to form the final product, 2-MIB. nih.govnih.govacs.org

While the biochemical steps are the same, the arrangement of the genes responsible shows distinct patterns between taxa, suggesting that multiple gene rearrangements have occurred during evolution. researchgate.netacs.org

In most actinomycetes , such as Streptomyces coelicolor A3(2), the gene cluster typically consists of an operon where the cyclase gene (mic) is followed by the methyltransferase gene (mtf), often preceded by a single regulatory gene (cnb). researchgate.netpnas.org The gene order is commonly cnb-mic-mtf. researchgate.net

In contrast, cyanobacteria typically exhibit a different gene arrangement. In species like Pseudanabaena, Planktothricoides, and Scytonema hankhaensis, the core synthesis genes (mtf and mic) are flanked by two CNB genes, resulting in a characteristic cnbA-mtf-mic-cnbB structure. researchgate.nettandfonline.comtandfonline.com This unique gene arrangement suggests that while the capacity for 2-MIB biosynthesis may have a common origin, cyanobacteria represent a distinct evolutionary lineage for this trait. nih.govplos.org

The table below provides a comparative overview of the 2-MIB gene cluster organization in representative microbial species.

| Microbial Taxon | Representative Species | Typical Gene Order in the Operon | Reference(s) |

| Actinomycetes | Streptomyces coelicolor A3(2) | cnb - mic - mtf | researchgate.net |

| Streptomyces griseus | EshA (cnb) - mic - mtf | nih.govresearchgate.net | |

| Saccharopolyspora erythraea | mic - mtf | pnas.org | |

| Cyanobacteria | Pseudanabaena sp. | cnbA - mtf - mic - cnbB | nih.govtandfonline.com |

| Planktothricoides raciborskii | cnbA - mtf - mic - cnbB | nih.govplos.org | |

| Scytonema hankhaensis | cnbA - mtf - mic - cnbB | tandfonline.comtandfonline.com |

This comparative analysis highlights that despite a conserved biochemical function, the genetic architecture of 2-MIB production has diverged, likely through processes such as gene recombination and horizontal gene transfer. nih.govplos.org

Microbiological and Ecological Production of 2 Methylisoborneol

Primary Microbial Producers and Their Diversity

The production of the earthy- and musty-smelling compound 2-Methylisoborneol (2-MIB) is attributed to a diverse range of microorganisms. While historically first identified in actinomycetes, subsequent research has revealed that cyanobacteria are major contributors, particularly in aquatic environments. nih.govfrontiersin.org Other microbial groups, including myxobacteria, fungi, and some proteobacteria, are also known to produce 2-MIB. nih.govfrontiersin.orgplos.org

Cyanobacteria, also known as blue-green algae, are widely recognized as significant producers of 2-MIB in freshwater systems like lakes, reservoirs, and rivers. asm.orgmdpi.com Several filamentous species are particularly noted for their ability to synthesize this compound.

Notable 2-MIB-producing cyanobacterial genera include:

Pseudanabaena : Species such as Pseudanabaena sp. are frequently identified as major 2-MIB producers in various water bodies globally. plos.orgmdpi.com In South Korea, Pseudanabaena sp. was confirmed as the primary source of a 2-MIB event. mdpi.com Studies have isolated 2-MIB-producing strains like Pseudanabaena sp. dqh15 from Chinese lakes. plos.org

Planktothricoides : Planktothricoides raciborskii has been identified as a 2-MIB producer. plos.org

Scytonema : Research has also implicated species like Scytonema hankhaensis in 2-MIB synthesis.

Oscillatoria : Certain species within this genus, such as Oscillatoria cf. chalybea, have been associated with high concentrations of 2-MIB in fish ponds. iwaponline.com

Anabaena : While some Anabaena species are known geosmin (B144297) producers, some have been found to produce 2-MIB as well. For instance, Anabaena spiroides has been linked to 2-MIB presence, sometimes concurrently with geosmin. iwaponline.com

Planktothrix : Species like Planktothrix sp. FACHB-1374 are recognized 2-MIB producers. koreascience.krmdpi.com

Table 1: Examples of 2-MIB Producing Cyanobacteria

| Genus | Species | Location/Context of Study | Reference |

|---|---|---|---|

| Pseudanabaena | Pseudanabaena sp. | Chinese Lakes, South Korean Rivers | plos.orgmdpi.com |

| Planktothricoides | Planktothricoides raciborskii | Chinese Lakes | plos.org |

| Oscillatoria | Oscillatoria cf. chalybea | Fish Ponds in Mississippi, USA | iwaponline.com |

| Anabaena | Anabaena spiroides | Fish Ponds in Mississippi, USA | iwaponline.com |

| Planktothrix | Planktothrix sp. | Laboratory studies | koreascience.krmdpi.com |

Actinomycetes, a group of Gram-positive, filamentous bacteria, were the first microorganisms from which 2-MIB was isolated. nih.govstandardmethods.org They are commonly found in soil and can be introduced into water bodies through runoff, contributing to taste and odor episodes. nih.gov While often perceived as the primary source of 2-MIB, their role in specific aquatic odor events can be less prominent than that of cyanobacteria. nih.gov

Key 2-MIB-producing actinomycete genera include:

Streptomyces : This genus is frequently associated with the production of 2-MIB and geosmin. nih.govglobalseafood.org However, it's important to note that not all Streptomyces species produce these compounds. nih.gov Studies have shown considerable variation in the production capacity among different strains. asm.org

Nocardia : Species of Nocardia are also potent producers of 2-MIB. nih.govjscimedcentral.com

Micromonospora : This genus is another recognized source of earthy and musty odor compounds. globalseafood.org

Table 2: Examples of 2-MIB Producing Actinomycetes

| Genus | Noted for 2-MIB Production | Reference |

|---|---|---|

| Streptomyces | Yes | nih.govglobalseafood.org |

| Nocardia | Yes | nih.govjscimedcentral.com |

| Micromonospora | Yes | globalseafood.org |

Besides cyanobacteria and actinomycetes, other microbial groups have been identified as producers of 2-MIB, although they have been studied to a lesser extent in the context of water quality. frontiersin.org

These include:

Myxobacteria : These soil-dwelling bacteria are known to produce a variety of secondary metabolites, including 2-MIB. frontiersin.orgplos.org

Fungi : Certain species of fungi are capable of synthesizing 2-MIB. nih.govfrontiersin.org For example, some Penicillium species have been identified as producers. globalseafood.org

Proteobacteria : Some members of this diverse phylum of bacteria have also been reported to produce 2-MIB.

Actinomycetes (e.g., Streptomyces sp., Nocardia sp.)

Environmental Factors Influencing this compound Production

The synthesis of 2-MIB by microorganisms is not constant but is influenced by a variety of environmental factors. asm.org Temperature and light, in particular, play crucial roles in regulating its production, often by affecting microbial growth and gene expression. frontiersin.orgasm.org

Temperature Effects on Production : Studies on Pseudanabaena sp. have shown that these cyanobacteria accumulate more 2-MIB at higher temperatures, such as 30°C and 35°C, compared to lower temperatures like 20°C. frontiersin.orgmdpi.com Similarly, research on Pseudanabaena galeata revealed higher 2-MIB accumulation at 30°C than at 4°C or 20°C. nih.gov One study found that a higher temperature (35°C) shortened the growth cycle of Dolichospermum spiroides and Planktothrix sp. and increased the 2-MIB-producing potential of Dolichospermum spiroides. mdpi.comresearchgate.net

Gene Expression Dynamics : The relationship between temperature and the expression of genes responsible for 2-MIB synthesis is complex. In Pseudanabaena galeata, the expression of genes encoding for the enzymes involved in 2-MIB synthesis (GPPMT and MIBS) increased at 30°C compared to 20°C. nih.gov However, another study on Pseudanabaena strains found that while 2-MIB production per cell increased with higher temperatures, the expression of the mic gene (encoding a monoterpene cyclase) was actually higher at lower temperatures. nih.govresearchgate.net This suggests a complex regulatory mechanism that may involve post-transcriptional processes and enzyme kinetics. nih.govresearchgate.net

**Table 3: Effect of Temperature on 2-MIB Production and Gene Expression in *Pseudanabaena***

| Strain(s) | Temperature Condition | Observation on 2-MIB Production | Observation on Gene Expression | Reference |

|---|---|---|---|---|

| Pseudanabaena sp. | 30°C vs 20°C | Higher accumulation at 30°C | Not specified | mdpi.com |

| Pseudanabaena galeata | 30°C vs 20°C and 4°C | Higher accumulation at 30°C | Increased expression of GPPMT and MIBS genes at 30°C | nih.gov |

| Pseudanabaena strains PD34 & PD35 | 15°C, 25°C, 30°C | Increased production per cell at higher temperatures | Higher mic gene expression at lower temperatures | nih.govresearchgate.net |

Light is another critical environmental factor that influences 2-MIB production in photosynthetic microorganisms like cyanobacteria. plos.orgnih.gov The response to light intensity can vary among different species.

Light Intensity : Some studies suggest that low light conditions can enhance 2-MIB synthesis. plos.orgnih.gov For instance, research on Pseudanabaena sp. and Planktothricoides raciborskii showed that under low light, there was an increase in the transcription of the mtf and mic genes, which are involved in 2-MIB synthesis. nih.gov Conversely, high light intensity led to a decrease in the transcription of these genes. nih.gov However, other research has indicated that higher light intensities can lead to a higher concentration of 2-MIB produced by Pseudanabaena sp. researchgate.net This suggests that the optimal light conditions for 2-MIB production can be species-specific. Most 2-MIB-producing strains appear to favor relatively low light intensities. researchgate.net

Photoperiod : The daily cycle of light and dark also affects 2-MIB production. In one study, after a 12-hour light/12-hour dark cycle, there were no significant differences in the transcription of the mtf and mic genes during subsequent exposure to low or high light. nih.gov However, when cultures were returned to their original light conditions after a period of darkness, the expected changes in gene transcription (increase in low light, decrease in high light) were observed again. nih.gov This indicates that the light-regulated process is immediate and transient. plos.org Furthermore, the accumulation of 2-MIB has been observed to coincide with the accumulation of photosynthetic pigments during the diel cycle. researchgate.net

Nutrient Availability and Stoichiometry (e.g., Nitrogen, Phosphorus, Ammonia)

The production of this compound (2-MIB) by cyanobacteria is intricately linked to the availability and ratio of essential nutrients, particularly nitrogen and phosphorus. While cyanobacteria are often cited as the primary producers of 2-MIB in freshwater systems, the specific nutrient conditions that favor its synthesis are complex and can vary between different species and environments. nih.govwilsonlab.com

Research has shown that the addition of both nitrogen and phosphorus can lead to a significant increase in 2-MIB concentrations. nih.govwilsonlab.com In one study, the combined addition of these nutrients resulted in a 448% increase in MIB compared to treatments with no nutrient additions and a 722% increase compared to treatments that only received nitrogen or phosphorus. nih.govwilsonlab.com This suggests that eutrophication, or the enrichment of waters with nutrients, can directly exacerbate taste and odor problems. nih.gov However, the addition of a single nutrient, either nitrogen or phosphorus, across a wide range of concentrations has been shown to have no effect on MIB levels. nih.govwilsonlab.com

The stoichiometry, or the relative ratio of nutrients, also plays a crucial role. Some studies have found that a lower nitrogen-to-phosphorus (TN:TP) ratio is more favorable for the production and accumulation of 2-MIB. researchgate.netresearchgate.net For instance, in Lake Yangcheng, China, environmental conditions with a lower TN:TP ratio (less than 29:1) were associated with higher 2-MIB concentrations. researchgate.net In contrast, other research indicates that high concentrations of both nitrogen and phosphorus are required to stimulate significant algal biomass, which in turn can lead to increased 2-MIB production. usgs.gov

Furthermore, the form of nitrogen available can influence 2-MIB production. High concentrations of ammonium (B1175870) relative to nitrate (B79036) have been suggested to trigger an increase in the productivity of certain cyanobacteria and consequently, an increase in 2-MIB and geosmin production. cardiff.ac.uk A study in several UK reservoirs found that a reduction in ammonium loading led to a significant decrease in both 2-MIB and geosmin concentrations. cardiff.ac.uk Specifically, peak 2-MIB concentrations declined from 60 to 21 ng/L after an 85% reduction in ammonium from a primary external source. cardiff.ac.uk However, some research has found no correlation between 2-MIB concentration and either nitrogen or phosphorus concentrations in certain water bodies, such as East Lake Taihu. mdpi.com This highlights the variability of nutrient impacts depending on the specific ecosystem.

In some cases, phosphorus limitation can affect the production of off-flavor compounds differently. In a P-limited chemostat experiment, phosphorus stress decreased geosmin productivity in Anabaena sp., but 2-MIB productivity in Planktothrix sp. was only reduced, while the extracellular 2-MIB amount per cell remained constant. jmb.or.kr This indicates that geosmin production may be more dependent on phosphorus than 2-MIB production in certain species. jmb.or.kr

Table 1: Impact of Nutrient Conditions on 2-MIB Production

| Nutrient Condition | Observed Effect on 2-MIB | Reference(s) |

|---|---|---|

| Addition of both Nitrogen and Phosphorus | Significant increase in MIB concentrations (448-722% increase) | nih.govwilsonlab.com |

| Addition of single nutrient (Nitrogen or Phosphorus) | No effect on MIB concentrations | nih.govwilsonlab.com |

| Low TN:TP ratio (<29:1) | Favorable for 2-MIB production and accumulation | researchgate.net |

| High Ammonium to Nitrate ratio | Associated with increased 2-MIB and Geosmin | cardiff.ac.uk |

| Phosphorus limitation | Reduced 2-MIB productivity in Planktothrix sp., but constant extracellular 2-MIB per cell | jmb.or.kr |

| No correlation | No correlation between 2-MIB and N or P concentrations in some water bodies | mdpi.com |

Hydrological and Meteorological Conditions (e.g., Rainfall, Stratification)

Hydrological and meteorological conditions are significant drivers of this compound (2-MIB) production in aquatic systems, primarily by influencing the growth and distribution of the cyanobacteria that produce it. mdpi.com

Rainfall: Rainfall can have a dual and sometimes contradictory effect on 2-MIB concentrations. In some instances, higher-than-average rainfall has been linked to the proliferation of 2-MIB-producing cyanobacteria. mdpi.com For example, in Haizuka Reservoir, Japan, the proliferation of Pseudanabaena sp. and subsequent high 2-MIB concentrations in May 2023 might be related to above-average rainfall in April and May of that year. mdpi.com Conversely, some studies have observed that low rainfall conditions can lead to higher production of geosmin and 2-MIB. mdpi.com Another study found that years with high rainfall and high inflow into a reservoir typically had low 2-MIB concentrations, and vice versa. researchgate.net This suggests that the impact of rainfall is complex and likely depends on other interacting factors such as nutrient loading and water residence time.

Water Temperature and Stratification: Water temperature is a critical factor, with many studies reporting a correlation between higher temperatures and increased 2-MIB production. researchgate.netmdpi.com The growth of 2-MIB-producing cyanobacteria is often favored by warmer waters. mdpi.com For instance, consistently higher-than-average temperatures from January to May were suggested as a potential cause for the proliferation of Pseudanabaena sp. and a subsequent 2-MIB peak in Haizuka Reservoir. mdpi.com

Thermal stratification, the formation of distinct temperature layers in a body of water, plays a crucial role in the spatial distribution of 2-MIB. nih.govumn.edunih.gov Enhanced thermal stratification can promote the growth of filamentous cyanobacteria, which are major 2-MIB producers, particularly in the upper layers of the water column (epilimnion). nih.govumn.edunih.gov In Xin'anjiang Reservoir, enhanced stratification led to Leptolyngbya sp. becoming the primary 2-MIB producer within the 1-10 meter layer. nih.gov The highest concentrations of 2-MIB are consistently found in the upper 10 meters of the water column during periods of stratification. umn.edunih.gov

The breakdown of thermal stratification, known as destratification or turnover, which typically occurs in the autumn, can lead to a significant increase in 2-MIB concentrations released from the reservoir's outlet. umn.edunih.gov This is because the mixing of water layers can distribute the dissolved 2-MIB throughout the water column and make it more available for downstream transport. This can impact downstream water utilities for several months following the turnover event. umn.edunih.gov

Table 2: Influence of Hydrological and Meteorological Conditions on 2-MIB

| Condition | Observed Effect on 2-MIB | Reference(s) |

|---|---|---|

| Higher-than-average rainfall | Can lead to proliferation of 2-MIB producing cyanobacteria | mdpi.com |

| Low rainfall | Can lead to higher 2-MIB production | mdpi.com |

| High rainfall and inflow | Associated with low 2-MIB concentrations | researchgate.net |

| High water temperature | Correlated with increased 2-MIB production and cyanobacterial growth | researchgate.netmdpi.com |

| Thermal stratification | Promotes growth of 2-MIB producers in the epilimnion; highest concentrations in the upper 10m | nih.govumn.edunih.gov |

| Autumnal destratification | Increases 2-MIB concentrations released from reservoir outlets | umn.edunih.gov |

Ecological Role and Dynamics in Aquatic Systems

Seasonal and Spatial Occurrence in Reservoirs and Natural Waters

The occurrence of this compound (2-MIB) in reservoirs and natural waters exhibits distinct seasonal and spatial patterns, largely driven by the life cycles of the producing microorganisms and environmental factors.

Seasonal Occurrence: A consistent seasonal trend is observed in 2-MIB concentrations, with levels typically increasing from spring through late summer and peaking in the summer or early autumn. researchgate.netresearchgate.netumn.edunih.gov In many regions, 2-MIB is undetectable during the winter months and begins to appear in the spring, with concentrations rising to a maximum in September before declining again in the autumn. researchgate.net For instance, in Lake Yangcheng, China, 2-MIB concentrations were highest in the summer, followed by spring and autumn, and were lowest in winter. researchgate.netresearchgate.net Similarly, a study of three reservoirs in Arizona showed that 2-MIB concentrations increased from spring to late summer, becoming non-detectable by winter each year. umn.edunih.gov In some cases, infrequent winter algal blooms can also lead to taste and odor issues, though geosmin is often more predominant than 2-MIB in these cooler periods. cityofmesquite.com

Spatial Occurrence: Spatially, 2-MIB concentrations can vary significantly within a single water body. In reservoirs, the highest concentrations are frequently found in the upper 10 meters of the water column, particularly during periods of thermal stratification. umn.edunih.gov This vertical stratification is often linked to the proliferation of planktonic cyanobacteria in the warmer, sunlit surface waters. nih.gov

Horizontal distribution can also be uneven. In Lake Yangcheng, 2-MIB concentrations were highest in the eastern part of the lake, followed by the central and western areas. researchgate.netresearchgate.net In Xin'anjiang Reservoir, the highest 2-MIB concentration (92.5 ng/L) was recorded in the riverine region, which was significantly higher than in the transitional and central parts of the reservoir. nih.gov This spatial variability can be influenced by factors such as nutrient inputs, water flow, and the presence of different habitats within the lake or reservoir. For example, in one lake, a macrophyte-dominated wetland area showed a significant decrease in bloom intensity and 2-MIB production during extreme odor events. researchgate.net

Table 3: Seasonal and Spatial Distribution of 2-MIB in Aquatic Systems

| Location/Study | Seasonal Pattern | Spatial Pattern | Concentration Range (ng/L) | Reference(s) |

|---|---|---|---|---|

| Lake Yangcheng, China | Highest in summer, followed by spring and autumn, lowest in winter. | Highest in the eastern lake, followed by the central and western lake. | 0.4 to 940.6 | researchgate.netresearchgate.net |

| Three Arizona Reservoirs | Increased from spring to late summer; non-detectable in winter. | Highest concentrations in the upper 10m of the water column. | Not specified | umn.edunih.gov |

| Beaver Lake, USA | Undetectable in winter/spring, increased over summer to a maximum in September. | Not specified | Up to 240 (in summer 2002) | researchgate.net |

| Xin'anjiang Reservoir | Not specified | Highest in the riverine region (92.5 ng/L), lower in transitional and central parts. | Up to 92.5 | nih.gov |

| Haizuka Reservoir, Japan | Peak concentration of 3600 ng/L in May 2020, decreasing to 2 ng/L by July. | High concentration in surface water. | Up to 3600 | mdpi.com |

Intracellular versus Dissolved Concentrations and Release Mechanisms

This compound (2-MIB) exists in aquatic environments in two primary forms: intracellular (cell-bound) and dissolved (extracellular). doi.org Understanding the ratio between these two forms and the mechanisms of release is crucial for managing taste and odor events in drinking water. nih.gov

Intracellular and Dissolved Concentrations: 2-MIB is synthesized within the cells of producing organisms like cyanobacteria. mdpi.com A significant portion of the total 2-MIB in a water body can be retained within these cells. The death and subsequent decomposition of these microorganisms is a primary mechanism for the release of this intracellular 2-MIB into the dissolved phase. wikipedia.orgllda.gov.ph This process can be initiated by various factors, including natural senescence, viral lysis, or grazing by other organisms. asm.org

The proportion of intracellular to extracellular 2-MIB can vary depending on the producing species and environmental conditions. For example, in a study comparing two cyanobacterial species, Dolichospermum spiroides retained most of its 2-MIB intracellularly until cell death, while in Planktothrix sp. cultures, extracellular 2-MIB concentrations were consistently higher. mdpi.com Some studies have found that the dissolved 2-MIB fraction is often larger than the cell-bound fraction in running waters. asm.org

Release Mechanisms: The release of intracellular 2-MIB into the dissolved form is a critical step in the development of widespread taste and odor episodes. Key release mechanisms include:

Cell Lysis and Decomposition: As cyanobacterial blooms die off and decompose, their cells break down, releasing the stored 2-MIB into the water. wikipedia.orgllda.gov.ph This can lead to a rapid increase in dissolved 2-MIB concentrations. mdpi.com For example, a sudden drop in water temperature can cause the death and disintegration of benthic cyanobacterial mats, releasing all the cell-bound 2-MIB at once. nih.gov

Grazing: Grazing by zooplankton, such as Daphnia, on 2-MIB-producing cyanobacteria can also be a significant release mechanism. asm.org When grazed, the cell-bound compounds can be almost completely transferred into the dissolved form. asm.org

Chemical Treatment: The application of oxidants like chlorine in water treatment can damage cyanobacterial cells, causing the release of intracellular metabolites. nih.gov Increasing dosages of chlorine can lead to a greater release of 2-MIB. nih.gov Similarly, the use of sodium hypochlorite (B82951) (NaClO) as a pre-oxidant can cause the release of a large amount of intracellular 2-MIB. doi.org

Once released, dissolved 2-MIB is relatively stable and can persist in the water, allowing it to be transported downstream and impact drinking water intakes. asm.org

Analytical Methodologies for 2 Methylisoborneol Detection and Quantification

Advanced Chromatographic Techniques

Gas chromatography is the cornerstone for the separation and analysis of volatile compounds like 2-MIB. Coupled with mass spectrometry, it provides a powerful tool for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the determination of 2-MIB. liverpool.ac.uk This method combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. In a typical GC-MS analysis, 2-MIB is first separated from other compounds in a sample based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification. For quantification, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of 2-MIB, such as m/z 95, thereby increasing sensitivity and reducing matrix interference. researchgate.netlcms.cz

Stable isotope dilution methods, which involve spiking samples with a known amount of a deuterium-labeled 2-MIB internal standard (d3-MIB), are frequently used to improve the accuracy and precision of quantification by correcting for variations in sample preparation and analysis. scirp.orgnih.govrsc.org The use of GC coupled with a high-resolution mass spectrometer (HRMS) can further enhance specificity and detection limits. liverpool.ac.uk

While one-dimensional gas chromatography (1D-GC) is a robust and common technique, complex sample matrices can sometimes lead to co-elution, where other compounds interfere with the 2-MIB peak. emissionsanalytics.com To overcome this, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. emissionsanalytics.com In GCxGC, two different chromatographic columns with orthogonal separation mechanisms are coupled. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column for further separation. emissionsanalytics.com This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution.

For 2-MIB analysis, a common setup involves a non-polar column in the first dimension and a polar column in the second. lcms.cz A study demonstrated that a selectable 1D/2D GC-MS system significantly improved the signal-to-noise ratio for 2-MIB by a factor of 12 compared to conventional 1D GC-MS. lcms.czlaballiance.com.mygerstel.com This enhanced separation is particularly beneficial for analyzing trace levels of 2-MIB in complex environmental samples. lcms.cz The use of heart-cutting, where only the portion of the chromatogram containing the target analyte is transferred to the second dimension, can simplify the analysis and improve sensitivity. lcms.czgerstel.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Sample Preparation and Enrichment Methods

Due to the typically low concentrations of 2-MIB in environmental and drinking water samples, a pre-concentration or enrichment step is almost always necessary before instrumental analysis.

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds, including 2-MIB. rsc.orgnih.govusgs.gov It utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Headspace SPME (HS-SPME) is particularly advantageous for water samples as it minimizes matrix effects. researchgate.netiwaponline.com Various fiber coatings have been investigated for their efficiency in extracting 2-MIB, with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers often being preferred due to their high affinity for semi-volatile compounds. researchgate.netnih.gov The efficiency of the extraction is influenced by several factors, including extraction time, temperature, and the addition of salt (salting-out) to the sample, which can increase the volatility of 2-MIB. researchgate.netrsc.org SPME is highly sensitive, with some methods reporting detection limits in the low nanogram-per-liter (ng/L) range. nih.govusgs.gov A newer development, SPME Arrow, utilizes a larger sorbent volume and a more robust design, which can enhance sensitivity and durability, achieving limits of quantitation of 1 ng/L without the need for salting-out. shimadzu.com

| Parameter | Condition | Reference |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | researchgate.netnih.gov |

| Extraction Time | 10 - 20 minutes | rsc.orgnih.gov |

| Extraction Temperature | 30 - 60 °C | rsc.orgnih.gov |

| Desorption Temperature | 230 - 270 °C | researchgate.netnih.gov |

| Salting Out | Addition of Sodium Chloride (NaCl) | researchgate.net |

Table 1: Typical SPME Conditions for 2-Methylisoborneol Analysis

Dynamic Headspace (DHS) analysis is another effective enrichment technique. liverpool.ac.uk In DHS, an inert gas is purged through the sample, stripping the volatile and semi-volatile compounds, which are then trapped on an adsorbent tube. laballiance.com.my This tube is subsequently heated to desorb the trapped analytes into the GC system. laballiance.com.my DHS is fully automated and can handle small sample volumes. lcms.cz A study comparing DHS coupled with 1D/2D GC-MS to other methods reported excellent sensitivity, with limits of detection for 2-MIB as low as 0.15 to 0.22 ng/L. lcms.czgerstel.com The method demonstrated good linearity over a concentration range of 1 to 100 ng/L. lcms.czlaballiance.com.mygerstel.com

| Parameter | Condition | Reference |

| Sample Volume | 10 mL | lcms.czgerstel.com |

| Purge Gas | Nitrogen | lcms.cz |

| Adsorbent Trap | Tenax TA | lcms.czgerstel.com |

| Purge Temperature | 80 °C | lcms.czgerstel.com |

| Salt Addition | 30% NaCl | lcms.czlaballiance.com.my |

Table 2: Dynamic Headspace (DHS) Parameters for this compound Analysis

Membrane-Assisted Solvent Extraction (MASE) is a sample preparation technique that involves the extraction of analytes from an aqueous sample through a semi-permeable membrane into an organic solvent. nih.govresearchgate.netoup.com This method can offer high precision and allows for multiple injections from the same extracted sample. nih.govoup.com However, compared to SPME, MASE is generally less sensitive for the detection of 2-MIB. nih.govoup.com One study found that while SPME could detect 2-MIB at 25 parts-per-trillion, MASE was less sensitive but provided better precision. nih.govresearchgate.net The choice between SPME and MASE may therefore depend on the specific requirements of the analysis, such as the need for very low detection limits versus higher precision. nih.govoup.com

Micro-Solid Phase Extraction (μSPE)

A significant advancement in sample preparation for 2-MIB analysis is the development of automated micro-solid phase extraction (μSPE). This technique offers a more streamlined and environmentally friendly workflow compared to traditional methods. nih.govresearchgate.net A novel, fully automated μSPE method coupled with GC-MS has been established for the detection of 2-MIB in drinking water. nih.govresearchgate.net This automated approach utilizes small sample volumes (25 mL) and a minimal amount of elution solvent (50 μL), making it an environmentally conscious choice. nih.gov

The μSPE-GC-MS method demonstrates excellent performance characteristics, including high linearity (R² > 0.999) and low limits of detection (LOD) for 2-MIB, which has been reported to be 4.3 ng L⁻¹. nih.govresearchgate.net Furthermore, the method shows impressive recovery rates, ranging from 95.1% to 100.1%, and good precision with a relative standard deviation (RSD) of less than 7% in raw water samples. nih.govresearchgate.net The entire process is automated on a robotic workstation, allowing for easy integration into routine laboratory workflows and holding potential for adaptation into portable, on-site analysis systems. nih.govresearchgate.net

High-Capacity Sorptive Extraction (HiSorb™)

High-capacity sorptive extraction (HiSorb™) is another advanced technique employed for the analysis of 2-MIB, particularly in complex matrices like fish tissue. markes.comsepscience.com This method is based on the same principles as solid-phase microextraction (SPME) but utilizes probes with a larger phase surface area and volume. This increased capacity allows for more efficient extraction of analytes, leading to improved sensitivity. theanalyticalscientist.com

HiSorb™ has been successfully used to monitor 2-MIB in fish tissues, where the compound can accumulate and cause undesirable off-odors. markes.com The technique streamlines sample preparation and, when coupled with automation platforms, enables a simpler and faster analysis with method detection limits well below the human detection threshold. markes.comtheanalyticalscientist.com For instance, in the analysis of fish tissues, HiSorb™ has achieved minimum detection limits of 13.6 ng/kg for 2-MIB. theanalyticalscientist.com This high sensitivity is crucial for ensuring the quality of aquaculture products. markes.com The automation of HiSorb™ extraction and analysis further enhances laboratory productivity. theanalyticalscientist.com

Molecular and Genomic Detection Approaches

Beyond direct chemical analysis, molecular and genomic methods offer powerful tools for assessing the potential for 2-MIB production by identifying the microorganisms responsible and the genes involved in its synthesis.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Abundance

Quantitative Polymerase Chain Reaction (qPCR) is a targeted molecular technique used to detect and quantify the abundance of specific genes, in this case, the gene responsible for 2-MIB synthesis. The primary target for qPCR assays in the context of 2-MIB production is the mic gene, which encodes for the monoterpene cyclase enzyme that synthesizes 2-MIB. mdpi.comresearchgate.netnih.gov

Studies have demonstrated a strong positive linear correlation between the copy number of the mic gene and the concentration of 2-MIB in water samples. mdpi.comnih.govresearchgate.net For example, one study reported a regression analysis showing a strong correlation with an R² value of 0.8478. mdpi.comresearchgate.net This indicates that qPCR can serve as a reliable early warning tool to evaluate the risk of 2-MIB-related taste and odor events in drinking water sources. nih.gov The development of new qPCR primers has improved the detection of 2-MIB-producing cyanobacteria. mdpi.comresearchgate.net These molecular assays offer advantages over traditional methods by allowing for the detection of source organisms even at very low concentrations and distinguishing between odor-producing and non-producing strains. researchgate.net

Metagenomic Analysis for Production Potential

Metagenomic analysis provides a broader, untargeted approach to understanding the potential for 2-MIB production within a microbial community. nih.govresearchgate.net By sequencing the total DNA from an environmental sample, researchers can identify a wide range of microorganisms and their functional genes, including those for 2-MIB synthesis. nih.govresearchgate.net

This approach has been used to identify various bacterial phyla, such as Acidobacteriota, Actinobacteriota, Bacteroidota, Chloroflexota, and Myxococcota, that possess putative 2-MIB synthase genes in environments like recirculating aquaculture systems. nih.govresearchgate.net Metagenomic studies have revealed a previously unknown phylogenetic diversity of potential 2-MIB producers. nih.govresearchgate.net In drinking water reservoirs, shotgun metagenomics has successfully implicated specific cyanobacteria, like an unresolved member of the order Oscillatoriales, as likely principal producers of 2-MIB. asm.org This technique can guide the selection and design of more targeted monitoring tools like qPCR assays. asm.org Furthermore, metagenomic data can help correlate the presence of specific genes with taste and odor events, as demonstrated in a study where the presence of the mic gene indicated 2-MIB as the cause of off-flavors. medcraveonline.com

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of 2-MIB quantification. Key performance characteristics that are evaluated include the limit of detection (LOD), linearity, and precision.

The limit of detection (LOD) for 2-MIB varies depending on the analytical method employed. For instance, a purge-and-trap GC-MS method reported an LOD of 5 ng/L. researchgate.net A highly sensitive method using dynamic headspace coupled with two-dimensional gas chromatography-olfactometry/mass spectrometry (DHS-1D/2D GC-O/MS) achieved a very low LOD of 0.15 to 0.22 ng/L. lcms.cz An automated μSPE-GC-MS method has an LOD of 4.3 ng L⁻¹. nih.gov

Linearity is another critical parameter, and various methods demonstrate excellent linearity over specific concentration ranges. A purge-and-trap method was found to be linear (r² ≥ 0.995) over a calibration range of 0-100 ng/L. researchgate.net Similarly, a method involving solid phase extraction and large volume injection-GC/MS showed good linearity (R² > 0.999) in the 0.5-20 ng L⁻¹ range. researchgate.net The automated μSPE-GC-MS method also exhibits excellent linearity with an R² > 0.999. nih.gov

Precision is typically reported as the relative standard deviation (RSD). For a purge-and-trap method, the within-day precision for 2-MIB averaged 7.97%, while the day-to-day precision was 20.96%. researchgate.net An automated μSPE-GC-MS method demonstrated good precision with an RSD of less than 7%. nih.gov

Below is a table summarizing the performance characteristics of various analytical methods for 2-MIB detection.

| Analytical Method | Limit of Detection (LOD) | Linearity (Range) | Precision (RSD) | Reference |

| Purge-and-Trap GC-MS | 5 ng/L | r² ≥ 0.995 (0-100 ng/L) | Within-day: 7.97%, Day-to-day: 20.96% | researchgate.net |

| SPE LVI-GC/MS | 0.87 ng L⁻¹ | R² > 0.999 (0.5-20 ng L⁻¹) | Not Specified | researchgate.net |

| Automated μSPE-GC-MS | 4.3 ng L⁻¹ | R² > 0.999 | < 7% | nih.gov |

| DHS-1D/2D GC-O/MS | 0.15-0.22 ng/L | r² > 0.9942 (1-100 ng/L) | Not Specified | lcms.cz |

| HS-SPME GC-MS (Water) | 0.08 ng L⁻¹ (LOQ) | R² = 0.9878 (10-50 ng L⁻¹) | Not Specified | d-nb.info |

| HS-SPME GC-MS (Fish) | 0.16 ng g⁻¹ (LOQ) | R² = 0.9883 (20-60 ng g⁻¹) | Not Specified | d-nb.info |

Environmental Fate and Degradation Mechanisms of 2 Methylisoborneol

Microbial Biodegradation Pathways

Biodegradation has been identified as a critical mechanism for the removal of 2-MIB from aquatic and soil environments. acs.org Various microorganisms have demonstrated the ability to utilize 2-MIB as a carbon source, leading to its breakdown and removal.

Bacterial Degradation in Aquatic and Soil Environments

Numerous studies have documented the capability of bacteria residing in both water and soil to biodegrade 2-MIB. acs.orgnih.gov In aquatic systems, bacteria isolated from lake water have shown the ability to degrade 2-MIB. For instance, a consortium of bacteria from lake water achieved a 66% removal of 2-MIB over 96 hours. researchgate.net Similarly, bacteria enriched from reservoir water and sediment samples have been shown to metabolize 2-MIB at both milligram-per-liter and microgram-per-liter concentrations, with complete degradation taking anywhere from five days to over two weeks. nih.gov The degradation process can be influenced by the presence of other organic compounds, with some studies indicating that the presence of external carbon sources like glycerol (B35011) and glucose can significantly improve the biodegradation of 2-MIB. eeer.org

In soil environments, the microbial degradation of 2-MIB has also been observed. acs.orgnih.gov The addition of synthetic 2-MIB to biologically active forest soil resulted in its complete degradation. nih.gov This suggests that soil microorganisms possess the necessary enzymatic machinery to break down this compound.

Four primary pathways for the initial steps of 2-MIB biodegradation have been proposed: dehydration (the removal of a water molecule), demethylation (the removal of a methyl group), C-C bond cleavage, and conjugation with transferases. acs.orgacs.org

Identification of Degrading Microorganisms (e.g., from Biological Filters)

Biological filters, such as those used in drinking water treatment plants, are rich sources of microorganisms capable of degrading 2-MIB. acs.orgresearchgate.net Several bacterial genera have been identified from these environments and have shown significant 2-MIB removal efficiencies.

Some of the key microorganisms identified include:

Pseudomonas spp. researchgate.nethep.com.cniwaponline.com: Strains of Pseudomonas have been frequently isolated from various environments, including biological filters and lake water, and have demonstrated the ability to degrade 2-MIB. researchgate.netnih.govhep.com.cn For example, Pseudomonas mandelii isolated from a carbon filter was able to reduce 2-MIB concentration from 2 mg/L to 471.9 μg/L in 20 days. iwaponline.com

Rhodococcus spp. researchgate.netnih.gov: Certain species like Rhodococcus ruber and Rhodococcus wratislaviensis are known to metabolize camphor (B46023) and can also transform 2-MIB. researchgate.netnih.gov

Bacillus spp. researchgate.neteeer.org: Species such as Bacillus idriensis, Bacillus fusiformis, and Bacillus sphaericus have been shown to effectively degrade 2-MIB. researchgate.neteeer.org Bacillus idriensis demonstrated a 32.9% removal of 20 μg/L 2-MIB in three days. eeer.org

Micrococcus spp., Flavobacterium spp., and Brevibacterium spp. researchgate.nethep.com.cn: These bacteria, isolated from a biological activated carbon filter, achieved high removal efficiencies of 2-MIB, with Micrococcus spp. showing up to 98.4% removal of an initial concentration of 515 ng/L. researchgate.nethep.com.cn

Shinella zoogloeoides and Chitinophagaceae bacterium eeer.org: These bacteria were isolated from the activated carbon of a sand filter and were capable of removing 2-MIB. eeer.org

The following interactive table summarizes the removal efficiencies of various microorganisms.

| Microorganism | Initial 2-MIB Concentration | Removal Efficiency | Time | Source |

| Micrococcus spp. | 515 ng/L | 98.4% | Not Specified | researchgate.nethep.com.cn |

| Flavobacterium spp. | 515 ng/L | 96.3% | Not Specified | researchgate.nethep.com.cn |

| Brevibacterium spp. | 515 ng/L | 95.0% | Not Specified | researchgate.nethep.com.cn |

| Pseudomonas spp. | 515 ng/L | 92.8% | Not Specified | researchgate.nethep.com.cn |

| Bacillus idriensis | 20 µg/L | 32.9% | 3 days | eeer.org |

| Shinella zoogloeoides | 20 µg/L | 23.3% | 3 days | eeer.org |

| Chitinophagaceae bacterium | 20 µg/L | 17.0% | 3 days | eeer.org |

| Lake water consortium | Not Specified | 66% | 96 hours | researchgate.net |

| Pseudomonas mandelii | 2 mg/L | 76.4% | 20 days | iwaponline.com |

Enzymatic Degradation (e.g., Laccase-Assisted Processes)

The degradation of 2-MIB is not only carried out by whole microbial cells but can also be achieved through isolated enzymes. One such enzyme that has shown promise is laccase. mdpi.com Laccase-assisted processes have been developed for the degradation of 2-MIB. mdpi.com

Under optimal conditions (pH 4.0, 25 °C), laccase alone can achieve a degradation efficiency of approximately 78% for an initial 2-MIB concentration of 200 ng/L over a 4-hour reaction period. mdpi.com The efficiency of laccase can be further enhanced by the introduction of a micro-electric field, which can increase the degradation to over 90%. mdpi.com The degradation efficiency of laccase is pH-dependent, with optimal performance observed in acidic conditions. mdpi.com

Another enzyme implicated in 2-MIB biodegradation is a NAD-dependent dehydratase isolated from Pseudomonas mandelii. iwaponline.com This enzyme is believed to be involved in the dehydration of 2-MIB. iwaponline.com

Intermediates and Products of Biodegradation (e.g., 2-methylenebornane (B1615977), 1-methylcamphene)

The biodegradation of 2-MIB proceeds through the formation of several intermediate compounds. The identification of these intermediates provides insight into the degradation pathways.

Commonly identified intermediates include:

2-methylenebornane and 2-methylcamphene : These dehydration products are frequently reported as metabolites in the bacterial degradation of 2-MIB. hep.com.cniwaponline.comnih.govmdpi.com Their formation suggests that a key initial step in the biodegradation process is the removal of the hydroxyl group from the 2-MIB molecule.

2-methyl-2-bornene : This compound has also been identified as a degradation product, particularly in studies involving forest soil microorganisms and the bacterium Pseudomonas mandelii. nih.goviwaponline.com

Hydroxylated derivatives : Some camphor-degrading bacteria convert 2-MIB into hydroxylated forms, such as 3-hydroxy-2-MIB and 6-hydroxy-2-MIB. researchgate.netnih.gov

Ketone derivatives : Further oxidation of hydroxylated intermediates can lead to the formation of ketones, for example, 5-keto-2-MIB. researchgate.net

Aldehydes and other compounds : In laccase-assisted degradation, intermediates such as capric aldehyde, nonylaldehyde, and 2-ethylhexanol have been identified, which are further broken down into smaller molecules like 3-pentanone, acetone, and 2-butanone. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Attenuation

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive radicals to degrade organic pollutants like 2-MIB. These processes offer a promising alternative or supplement to biological treatment.

UV Photolysis and UV/Chlorine Reactions

While UV photolysis alone shows limited effectiveness in degrading 2-MIB due to the compound's low absorbance of UV radiation at 254 nm, its combination with chlorine (UV/chlorine) significantly enhances degradation efficiency. nih.govnih.govsnu.ac.kr The UV/chlorine process generates powerful reactive species, including hydroxyl radicals (•OH) and chlorine radicals (•Cl), which are the primary agents responsible for the breakdown of 2-MIB. mdpi.comtandfonline.comresearchgate.net

The degradation of 2-MIB in the UV/chlorine process follows pseudo-first-order kinetics. nih.govtandfonline.com The efficiency of this process is influenced by several factors, including UV wavelength, pH, and the presence of other substances in the water. Studies have shown that a UV wavelength of 275 nm can be more efficient for 2-MIB degradation in a UV-LED/chlorine system compared to other wavelengths like 254 nm, 265 nm, and 285 nm. tandfonline.comresearchgate.net The degradation is generally more effective in acidic conditions. nih.govtandfonline.com

The degradation of 2-MIB via UV/chlorine involves pathways such as dehydration and demethylation, leading to the formation of intermediates like camphor, as well as the opening of the six-membered ring to form hydrocarbons and aldehydes. tandfonline.comresearchgate.net Some of the identified intermediates from UV/chlorine reactions include 2-methylenebornane and 2-methyl-2-bornene. nih.gov

The following table provides a summary of the degradation of 2-MIB by UV-based AOPs.

| Process | Key Reactive Species | Degradation Efficiency | Intermediates | Source |

| UV Photolysis | Limited direct photolysis | Low | 2-methylenebornane, 2-methyl-2-bornene | nih.gov |

| UV/Chlorine | •OH, •Cl | High (up to 90% in 5 min) | Camphor, 2-methylenebornane, 2-methyl-2-bornene, hydrocarbons, aldehydes | nih.govnih.govtandfonline.comresearchgate.net |

| UV/H₂O₂ | •OH | 65% (at 1200 mJ/cm² UV dose) | Similar to UV/chlorine | mdpi.commdpi.com |

Electrochemical and Enzyme-Electrochemical Degradation

Electrochemical and enzyme-electrochemical methods represent advanced oxidation processes for the degradation of 2-Methylisoborneol (2-MIB). These techniques are explored for their efficiency in breaking down the resilient structure of this odorous compound.

One hybrid approach combines the catalytic activity of enzymes with a micro-electric field. mdpi.com Specifically, the enzyme laccase has been utilized to degrade 2-MIB. Under optimal conditions (pH 4.0, 25°C, 150 rpm, 0.1 U/mL of laccase, and an initial 2-MIB concentration of 200 ng/L), laccase catalysis alone achieved a degradation efficiency of approximately 78% after four hours. mdpi.com The introduction of a micro-electric field with a current intensity of 0.04 A significantly enhanced this process, boosting the degradation efficiency to 90.78% within the same timeframe. mdpi.comresearcher.life This synergistic effect is attributed to the external electric field potentially accelerating the electron transfer during the oxidation process. mdpi.com

Photo-electrochemical processes, such as those involving UV and chlorine, also demonstrate high efficacy. The UV/chlorine process can remove up to 90% of 2-MIB within five minutes, a significant improvement over UV radiation or chlorination alone, which achieve only about 20% removal in 60 minutes. nih.gov The degradation rate in these systems is influenced by factors like current density. For instance, in a UV photo-electrochemical system, increasing the current density from 5 mA/cm² to 10 mA/cm² raised the degradation rate constant for 2-MIB from 0.0668 min⁻¹ to 0.1106 min⁻¹. mdpi.com This is because a higher current density increases the charge on the electrodes, leading to a greater production of reactive species like hydroxyl (•OH) and chlorine (Cl•) radicals under UV light. mdpi.com

Table 1: Optimal Conditions for Laccase-Assisted Degradation of 2-MIB

| Parameter | Optimal Value | Degradation Efficiency (4h) | Source |

|---|---|---|---|

| pH | 4.0 | 77.80% | mdpi.com |

| Temperature | 25 °C | ~78% | mdpi.com |

| Shaking Speed | 150 rpm | ~78% | mdpi.com |

| Laccase Dosage | 0.1 U/mL | ~78% | mdpi.com |

| Initial 2-MIB Conc. | 200 ng/L | 78.34% | mdpi.com |

| With Electric Field (0.04 A) | N/A | 90.78% | mdpi.com |

Degradation Intermediates and Proposed Pathways

The degradation of this compound proceeds through various intermediates, the nature of which depends on the specific degradation method employed.

In enzyme-electrochemical systems using laccase and an electric field, as well as in individual laccase-catalyzed and electrocatalytic processes, several common degradation products have been identified. mdpi.com The degradation pathways in these three methods lead to intermediates such as capric aldehyde , nonylaldehyde , and 2-ethylhexanol . mdpi.com These are further broken down into final products including 3-pentanone , acetone , and 2-butanone . mdpi.com

Degradation via UV/chlorine processes yields a different set of byproducts. Six main degradation byproducts of 2-MIB have been identified in this process: one alcohol, two ketones, and three olefins. nih.gov During UV photolysis and UV/chlorine reactions, dehydration intermediates such as 2-methylenebornane and 2-methyl-2-bornene are formed. nih.gov Other intermediates identified from UV/chlorine reactions include 2-methyl-3-pentanol , 2,4-dimethyl-1-heptene , and 4-methyl-2-heptanone . nih.gov

Ultrasonic irradiation induces degradation primarily through pyrolysis, leading to the formation of dehydrated products like 2-methyl-2-bornene and 2-methylenebornane . nih.gov Rearrangement of these can lead to 1-methylcamphene . nih.gov The elimination of a methane (B114726) group from 2-MIB can also result in the formation of camphor . nih.gov

Biotransformation by specific bacteria also reveals distinct pathways. For example, Pseudomonas mandelii degrades 2-MIB and produces 2-methyl-2-bornene as a metabolite, a process involving a NAD-dependent dehydratase. iwaponline.com Other camphor-degrading bacteria hydroxylate 2-MIB at different positions; Rhodococcus ruber T1 produces 3-hydroxy-2-MIB , while Pseudomonas putida G1 primarily forms 6-hydroxy-2-MIB . nih.gov Rhodococcus wratislaviensis DLC-cam can convert 2-MIB to 5-hydroxy-2-MIB and subsequently to 5-keto-2-MIB . nih.gov

Radiolytic degradation, which involves reactive species like hydroxyl radicals (HO•), produces carbonyl- and hydroxyl-containing transformation products, ultimately leading to linear structures. worktribe.com

Table 2: Identified Degradation Intermediates of this compound by Various Methods

| Degradation Method | Intermediates | Source |

|---|---|---|

| Laccase & Electro-catalysis | Capric aldehyde, Nonylaldehyde, 2-Ethylhexanol, 3-Pentanone, Acetone, 2-Butanone | mdpi.com |

| UV/Chlorine | 2-Methylenebornane, 2-Methyl-2-bornene, 2-Methyl-3-pentanol, 2,4-Dimethyl-1-heptene, 4-Methyl-2-heptanone | nih.govnih.gov |

| Ultrasonic Pyrolysis | 2-Methyl-2-bornene, 2-Methylenebornane, 1-Methylcamphene, Camphor | nih.gov |

| Bacterial Degradation | 2-Methyl-2-bornene, 3-Hydroxy-2-MIB, 6-Hydroxy-2-MIB, 5-Hydroxy-2-MIB, 5-Keto-2-MIB | iwaponline.comnih.gov |

Influence of Environmental Parameters on Degradation Rates

The rate at which this compound degrades is significantly influenced by various environmental parameters, including pH, temperature, and the concentration of the compound itself and other chemical species.

pH: The pH of the water is a critical factor. For enzyme-catalyzed degradation using laccase, the optimal pH is 4.0, where the reaction rate constant (k) reaches its maximum of 0.0091 min⁻¹. mdpi.com The efficiency drops sharply under alkaline conditions; at a pH of 8.0, the degradation rate is only about 27% of that at pH 4.0. mdpi.com Similarly, for photo-electrochemical degradation, acidic conditions are favorable. As the pH increases from 5 to 11, the degradation rate constant for 2-MIB decreases by 69.5%, from 0.099 min⁻¹ to 0.0302 min⁻¹. mdpi.com The degradation during the UV/chlorine process is also significantly improved in acidic conditions, while alkaline conditions have an inhibitory effect. nih.gov For biodegradation by Pseudomonas mandelii, a neutral pH of 7 is optimal. iwaponline.com

Temperature: Temperature affects the growth of degrading microorganisms and the activity of enzymes. For the bacteria Pseudomonas mandelii, growth and degradation are very slow below 10°C, but accelerate with increasing temperature, reaching a maximum rate between 25°C and 35°C. iwaponline.com Laccase-catalyzed degradation also has an optimal temperature, identified as 25°C. mdpi.com The growth of 2-MIB-producing cyanobacteria, which is a precursor to degradation studies, is also positively correlated with water temperature. mdpi.com

Initial Concentration of 2-MIB: The starting concentration of 2-MIB can impact degradation efficiency. In laccase-catalyzed reactions, as the initial concentration of 2-MIB increases from 50 ng/L to 200 ng/L, the degradation efficiency rises from 51.49% to 78.34%. mdpi.com However, a further increase to 500 ng/L causes the efficiency to drop to 69.14%, likely due to the saturation of active sites on the enzyme. mdpi.com

Other Factors:

Salinity: Higher salinity can indirectly inhibit the growth of freshwater cyanobacteria that produce 2-MIB. frontiersin.org It also increases the ionic strength of the water, which may enhance the volatility of compounds like 2-MIB. frontiersin.org

Nutrients and Organic Matter: The presence of natural organic matter (NOM) can decrease the biodegradation rate of 2-MIB, as it competes for utilization by the bacteria. iwaponline.com High concentrations of total nitrogen and total phosphorus are often associated with the production of 2-MIB. frontiersin.org

Electrolyte Concentration: In photo-electrochemical processes, increasing the chloride concentration from 20 mmol/L to 80 mmol/L can increase the degradation rate constant of 2-MIB from 0.041 min⁻¹ to 0.126 min⁻¹. mdpi.com

Bicarbonate Ions (HCO₃⁻): The presence of bicarbonate ions has been shown to have an inhibitory effect on the degradation of 2-MIB in the UV/chlorine process. nih.gov

Table 3: Effect of pH on 2-MIB Degradation Rate Constants in a Photo-Electrochemical Process

| pH | Rate Constant (k) for 2-MIB (min⁻¹) | Source |

|---|---|---|

| 5 | 0.099 | mdpi.com |

| 11 | 0.0302 | mdpi.com |

Q & A

Q. What are the key biosynthetic pathways of 2-MIB in microorganisms, and how can these pathways be experimentally validated?

The biosynthesis of 2-MIB involves two enzymatic steps: methylation of geranyl diphosphate (GPP) by a SAM-dependent methyltransferase, followed by cyclization via a monoterpene cyclase. Experimental validation includes:

- Gene identification : Using hidden Markov models and sequence alignment to locate terpene cyclase and methyltransferase genes in actinomycete genomes .

- Heterologous expression : Cloning these genes into non-producing hosts (e.g., Streptomyces avermitilis) and confirming 2-MIB production via GC-MS .

- In vitro reconstitution : Incubating recombinant enzymes (methyltransferase and cyclase) with GPP and SAM to synthesize 2-MIB .

Q. What analytical methods are recommended for detecting trace levels of 2-MIB in environmental or microbial samples?

- Headspace Liquid-Phase Microextraction (HS-LPME) : Optimized for 2-MIB extraction using 1-hexanol as the solvent, 50°C extraction temperature, and NaCl saturation, achieving detection limits of 0.05 ng/L .

- GC-MS : Coupled with HS-LPME for quantification, providing superior linearity (10–5000 ng/L, r² > 0.999) compared to HS-SPME .

- GC-Olfactometry (GC-O) : Identifies musty odorants by correlating chromatographic peaks with sensory evaluation .

Q. How can researchers isolate and characterize 2-MIB-degrading bacteria for bioremediation studies?

- Enrichment culture : Use 2-MIB as the sole carbon source in minimal media to select degraders (e.g., Streptomyces spp.) .

- Cometabolism optimization : Test carbon sources (e.g., camphor) to enhance degradation rates via enzyme induction .

- 16S rRNA sequencing : Identify isolates and compare degradation efficiency across taxa .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme activity data for 2-MIB synthases?

Discrepancies in cyclase activity may arise from:

- N-terminal domains : Proline-rich regions reduce enzyme activity but improve solubility. Truncation experiments can isolate functional domains .

- Substrate promiscuity : Testing alternative substrates (e.g., farnesyl diphosphate) reveals unexpected products (C12 terpenes), requiring LC-MS/NMR for structural validation .

- pH/Temperature gradients : Systematic variation of incubation conditions to identify optimal activity profiles .

Q. How do natural organic matters (NOM) interfere with 2-MIB adsorption in water treatment, and how can this be modeled?

- Competitive adsorption assays : Compare 2-MIB removal efficiency in NOM-rich vs. NOM-free water using powdered activated carbon (PAC). NOM reduces 2-MIB adsorption by 30–50% due to pore blockage .

- Kinetic modeling : Apply pseudo-second-order models to quantify adsorption rates and predict breakthrough curves .

- Advanced oxidation pre-treatment : Ozonation (1–3 mg/L) degrades NOM, improving subsequent PAC efficacy .

Q. What novel terpenes can be synthesized via heterologous expression of 2-MIB biosynthetic genes, and how are their structures elucidated?

- Engineered E. coli : Co-expressing methyltransferase (MT) and cyclase genes yields C11 terpenes (e.g., 2-methylenebornane). Mutagenesis of MT alters methylation sites, producing derivatives .

- Isotope labeling : Incubate with ¹³C-GPP to track carbon flow during cyclization via NMR .

- Crystallography : Solve enzyme structures to identify active-site residues governing product specificity .

Q. Why do some actinomycetes produce 2-MB instead of 2-MIB, and how can genomic data explain this divergence?

- Comparative genomics : Analyze operon structures in Micromonospora olivasterospora (2-MB producer) vs. Streptomyces spp. (2-MIB producers). Missing or divergent methyltransferase genes may explain product differences .

- Enzyme kinetics : Compare substrate affinity (Km) of cyclases from 2-MIB vs. 2-MB producers using isothermal titration calorimetry .

Methodological Best Practices